1-[2-(1,3-benzoxazol-2-ylamino)-5-methyl-4-pyrimidinyl]ethanone
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors. For instance, Abdel-Aziz et al. (2008) demonstrated the synthesis of novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety through reactions involving dimethylformamide-dimethylacetal and amino derivatives (Abdel-Aziz, Hamdy, Fakhr, & Farag, 2008). This provides a foundational approach that could be adapted for the synthesis of 1-[2-(1,3-benzoxazol-2-ylamino)-5-methyl-4-pyrimidinyl]ethanone by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-[2-(1,3-benzoxazol-2-ylamino)-5-methyl-4-pyrimidinyl]ethanone has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and mass spectroscopy. Venugopal et al. (2020) characterized a series of benzo[d]oxazol-2-ylthio compounds through these methods, highlighting the importance of spectroscopic analysis in confirming the structure of synthesized compounds (Venugopal, Sundararajan, & Choppala, 2020).
Chemical Reactions and Properties
The reactivity of the benzoxazole and pyrimidinyl moieties in compounds like 1-[2-(1,3-benzoxazol-2-ylamino)-5-methyl-4-pyrimidinyl]ethanone suggests potential for various chemical transformations. As detailed by Ornik et al. (1990), methyl 2-benzoylamino derivatives are precursors in the synthesis of fused pyranones and pyrimidinones, indicating a pathway for further chemical manipulation of such compounds (Ornik, Čadež, Stanovnik, & Tislér, 1990).
Physical Properties Analysis
The physical properties of organic compounds are often determined by their molecular structure. The study by Inkaya et al. (2013) on a triazole compound provides insight into the relationship between structure and physical properties, such as melting point and solubility, which are critical for understanding the behavior of 1-[2-(1,3-benzoxazol-2-ylamino)-5-methyl-4-pyrimidinyl]ethanone in various environments (Inkaya, Dinçer, Ekici, & Cukurovalı, 2013).
Chemical Properties Analysis
Exploring the chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under different conditions, is essential for the comprehensive understanding of compounds like 1-[2-(1,3-benzoxazol-2-ylamino)-5-methyl-4-pyrimidinyl]ethanone. The work of Sharma and Mahajan (1997) on cycloaddition reactions of amino-1,3-diaza-1,3-butadienes offers an example of how the chemical properties of structurally complex molecules can be studied (Sharma & Mahajan, 1997).
properties
IUPAC Name |
1-[2-(1,3-benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-8-7-15-13(17-12(8)9(2)19)18-14-16-10-5-3-4-6-11(10)20-14/h3-7H,1-2H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLKPFPLLQNPKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)C)NC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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